molecular formula C9H8FN3S B12581507 4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 642462-42-8

4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12581507
CAS No.: 642462-42-8
M. Wt: 209.25 g/mol
InChI Key: UVNHUOBFCNWPSG-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a triazole ring, which is further substituted with a thione group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 4-fluorobenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting these enzymes, the compound can modulate various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its combination of a fluorophenyl group and a triazole ring with a thione substitution. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to inhibit HDACs and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

642462-42-8

Molecular Formula

C9H8FN3S

Molecular Weight

209.25 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H8FN3S/c10-8-3-1-7(2-4-8)5-13-6-11-12-9(13)14/h1-4,6H,5H2,(H,12,14)

InChI Key

UVNHUOBFCNWPSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NNC2=S)F

Origin of Product

United States

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